molecular formula C10H19N3O5 B7971606 N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate

N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate

Cat. No.: B7971606
M. Wt: 261.28 g/mol
InChI Key: HNBQUVOTYFWZRG-UHFFFAOYSA-N
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Description

N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate is a chemical compound with the molecular formula C10H19N3O5. It is a solid substance often used in early discovery research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate typically involves the reaction of N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine with oxalic acid in the presence of water to form the hydrate. The reaction conditions usually require controlled temperatures and specific pH levels to ensure the correct formation of the oxalate hydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Biological Activity

N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, including its mechanism of action, efficacy against different biological targets, and relevant case studies.

Molecular Formula: C10_{10}H19_{19}N3_3O5_5
Molecular Weight: 261.28 g/mol
CAS Number: Not available
Structure: The compound features a pyrazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The pyrazole moiety is recognized for its ability to modulate enzymatic activity and influence signaling pathways.

Key Biological Targets:

  • Cholinesterases: Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission regulation .
  • Carbonic Anhydrases: Some pyrazole derivatives have shown potential in inhibiting carbonic anhydrases, which are involved in various physiological processes including respiration and acid-base balance .
  • Antimicrobial Activity: Research indicates that related compounds can possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

Bacterial Strain MIC (µg/mL)
Escherichia coli62.5
Staphylococcus aureus78.12
Enterococcus faecalis78.12

The compound exhibited notable antibacterial activity, particularly against E. coli and S. aureus, indicating its potential as a therapeutic agent in treating bacterial infections .

Inhibition of Enzymatic Activity

In vitro studies have shown that the compound can inhibit AChE and BChE with IC50 values comparable to established inhibitors like Tacrine. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's disease where cholinesterase inhibition is beneficial .

Case Studies

Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of N-Methyl derivatives in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, likely through their antioxidant properties.

Case Study 2: Anticancer Activity
Research on related pyrazole compounds has demonstrated cytotoxic effects against cancer cell lines such as HeLa and A549. The IC50 values were found to be within the range of 226 to 242 µg/mL, suggesting that N-Methyl derivatives may also possess anticancer properties .

Properties

IUPAC Name

N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine;oxalic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.C2H2O4.H2O/c1-6-8(5-9-3)7(2)11(4)10-6;3-1(4)2(5)6;/h9H,5H2,1-4H3;(H,3,4)(H,5,6);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBQUVOTYFWZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNC.C(=O)(C(=O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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